molecular formula C15H22N2O6S2 B2429397 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1797870-84-8

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2429397
CAS No.: 1797870-84-8
M. Wt: 390.47
InChI Key: ABCXKWVVMQIZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a sulfonylazetidine scaffold linked to a sulfonylpiperidine moiety via a methanone bridge, a design feature often employed to explore and modulate biological activity. The presence of the furan ring, a common heterocycle in bioactive molecules, further enhances its potential as a versatile scaffold for the development of novel therapeutic agents. This compound is representative of a class of molecules that are frequently investigated as potential protein kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in regulating nearly all cellular processes, including signal transduction, cell growth, and proliferation. Their dysregulation is a hallmark of many diseases, making them prominent targets for therapeutic intervention. Research into kinase inhibitors constitutes a significant portion of modern drug discovery programs, with numerous small molecule inhibitors already approved for clinical use . The structural features of this compound, particularly the sulfonyl groups and the azetidine ring, are commonly found in molecules designed to interact with enzyme active sites. Researchers may utilize this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors for specific kinase targets. Its potential research applications span across various fields, including oncology, immunology, and infectious diseases, where kinase signaling pathways are often disrupted. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S2/c1-24(19,20)17-6-4-12(5-7-17)15(18)16-9-14(10-16)25(21,22)11-13-3-2-8-23-13/h2-3,8,12,14H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXKWVVMQIZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, often referred to as Furan-2-ylmethyl sulfonyl azetidine derivative, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a furan ring, an azetidine moiety, and a piperidine derivative, all of which contribute to its chemical reactivity and biological interactions.

Structural Characteristics

The unique structural components of this compound include:

  • Furan Ring : Known for its electron-rich nature, facilitating interactions with various biological targets.
  • Azetidine Ring : A four-membered nitrogen-containing ring that can influence pharmacokinetics and biological activity.
  • Piperidine Group : Often associated with neuroactive compounds, this group can modulate receptor activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to protein active sites, potentially leading to the inhibition of enzymes or modulation of receptor activities. The presence of the furan and azetidine rings allows for diverse interactions within biological systems.

Biological Activities

Research indicates that the compound may exhibit several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways.
  • Anti-inflammatory Effects : The furan moiety may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The sulfonamide functionalities have been linked to antibacterial activities against various pathogens.

Research Findings

Recent studies have focused on elucidating the compound's interaction profiles and biological efficacy:

Case Studies

  • In Vitro Studies : Experiments conducted on various cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, suggesting its potential as an anticancer agent.
  • Binding Affinity Studies : Radiolabeled ligand binding assays indicated high affinity for specific receptors involved in cancer progression, supporting its role as a therapeutic candidate.

Comparative Analysis

To better understand the significance of this compound, it is essential to compare it with similar structures:

Compound NameKey FeaturesBiological Activity
3-((Furan-2-ylmethyl)sulfonyl)azetidin derivativesSimilar furan and azetidine structuresAnticancer and anti-inflammatory
1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanoneLacks furan component but retains azetidineModerate anticancer activity
3-(furan-sulfonamide)azetidin derivativesRelated by sulfonamide functionalityAntibacterial properties

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

  • Formation of Azetidine Ring : Cyclization reactions under acidic or basic conditions.
  • Sulfonylation Reactions : Introduction of sulfonyl groups using sulfonyl chlorides in the presence of bases.
  • Final Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods for attaching the piperidine moiety.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:

  • Step 1 : Functionalization of the azetidine ring with the furan-2-ylmethyl sulfonyl group via nucleophilic substitution or coupling reactions.
  • Step 2 : Coupling the modified azetidine with a pre-synthesized 1-(methylsulfonyl)piperidin-4-yl methanone intermediate using amide or ketone bond-forming reactions (e.g., EDC/HOBt-mediated coupling).
  • Key Tools : Reaction progress is monitored via HPLC for purity assessment (>95%) and NMR for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and confirms sulfonyl group integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C16H22N2O5S2: 410.09 Da).
  • FT-IR : Identifies sulfonyl (S=O stretching at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Q. What structural features influence its potential bioactivity?

  • Methodological Answer :

  • Furan moiety : Enhances π-π stacking with biological targets (e.g., enzymes or receptors).
  • Sulfonyl groups : Improve solubility and mimic natural substrates in enzyme-binding pockets.
  • Azetidine-piperidine scaffold : Provides conformational rigidity, optimizing target selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the furan-2-ylmethyl sulfonyl intermediate?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation.
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl transfer.
  • Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc 3:1 → 1:1) to isolate intermediates .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the azetidine ring.
  • X-ray Crystallography : Resolve ambiguous stereochemistry for chiral centers (if crystalline material is obtainable).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What computational approaches predict binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets (e.g., docking score ≤ -9.0 kcal/mol suggests strong binding).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories).
  • Free Energy Calculations : Apply MM/GBSA to estimate binding free energy (ΔG < -40 kcal/mol) .

Q. How to address solubility limitations in in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (e.g., PBS pH 7.4).
  • Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes (e.g., 100 nm diameter) for controlled release .

Q. How to validate the compound’s antimicrobial activity against resistant strains?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Studies : Monitor bactericidal effects over 24 hours (≥3-log reduction indicates efficacy).
  • Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.